

Application Notes and Protocols: Phagocytosis Assay in Macrophages Treated with a GPR84 Agonist

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Compound of Interest		
Compound Name:	GPR84 agonist-1	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the effect of GPR84 agonists on macrophage phagocytosis. The G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in inflammatory and metabolic diseases, and understanding its role in modulating fundamental macrophage functions like phagocytosis is crucial for drug development.

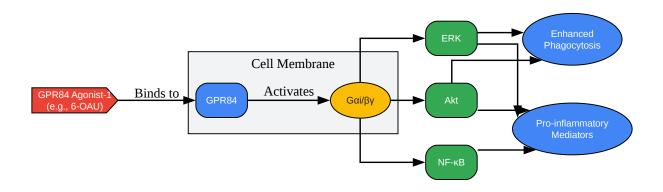
Introduction

GPR84 is a G protein-coupled receptor predominantly expressed in immune cells, including macrophages.[1][2][3] Its expression is upregulated under inflammatory conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia.[1][2][4][5] Activation of GPR84 has been shown to enhance pro-inflammatory responses and augment the phagocytic capacity of macrophages.[1][2][6][7] This makes GPR84 an attractive target for therapeutic interventions aimed at modulating immune responses in various diseases. These notes focus on the use of a synthetic GPR84 agonist, 6-(octylamino)pyrimidine-2,4(1H,3H)-dione (6-OAU), to study its effects on macrophage phagocytosis.[1][4]

GPR84 Signaling in Macrophages



Activation of GPR84 by an agonist like 6-OAU initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the G protein complex.[6] The downstream signaling pathways activated include the Akt, ERK, and NF-κB pathways.[1] [8] This signaling ultimately leads to enhanced pro-inflammatory cytokine and chemokine expression and an increase in phagocytic activity.[1][2][5]



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Caption: GPR84 signaling pathway in macrophages.

Experimental Protocols

This section provides detailed protocols for macrophage preparation and conducting a phagocytosis assay using a GPR84 agonist.

Macrophage Preparation (from Bone Marrow)

- Isolation of Bone Marrow Cells: Euthanize mice and sterilize femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and needle.
- Cell Culture: Centrifuge the cell suspension, resuspend the pellet in R10 medium (RPMI + 10% heat-inactivated FBS + Pen/Strep), and plate the cells.
- Differentiation: To differentiate the bone marrow cells into macrophages, supplement the
 culture medium with 10 ng/ml of macrophage colony-stimulating factor (M-CSF). Culture the
 cells for 7 days, replacing the medium every 2-3 days.



 Harvesting: On day 7, macrophages will be adherent. They can be detached using a cell scraper or Trypsin-EDTA for sub-culturing or direct use in assays.[9]

Phagocytosis Assay using pHrodo™ E. coli BioParticles™

This protocol is adapted from established methods for assessing phagocytosis.[1]

Materials:

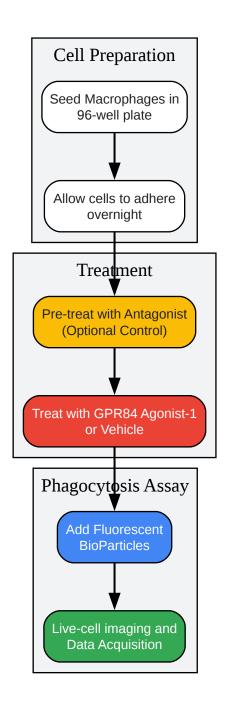
- Bone marrow-derived macrophages (BMDMs)
- GPR84 Agonist-1 (e.g., 6-OAU)
- GPR84 Antagonist (optional, for control)
- pHrodo™ Red E. coli BioParticles™ Conjugate for Phagocytosis
- Live-cell imaging system (e.g., IncuCyte ZOOM®)
- 96-well clear bottom plates
- · Culture medium

Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treatment (Optional): For inhibition studies, pre-treat the cells with a GPR84 antagonist (e.g., 10 μM) for 30 minutes.[1]
- Agonist Treatment: Treat the macrophages with the GPR84 agonist (e.g., 1 μM 6-OAU) or vehicle control (e.g., 0.3% DMSO) for 1 hour.[1]
- Phagocytosis Induction: Add pHrodo™ E. coli BioParticles™ to each well at a final concentration of 0.1 mg/ml.[1]



- Live-Cell Imaging: Immediately place the plate into a live-cell imaging system maintained at 37°C and 5% CO2.
- Data Acquisition: Acquire images at regular intervals (e.g., every 30 minutes) for a total of 4-6 hours. The fluorescence of the pHrodo[™] particles increases significantly in the acidic environment of the phagosome, allowing for quantification of phagocytosis over time.



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Caption: Experimental workflow for the phagocytosis assay.

Data Presentation

The following tables summarize quantitative data on the effect of the GPR84 agonist 6-OAU on macrophage phagocytosis of cancer cells. The data indicates a dose-dependent enhancement of phagocytosis, which is reversible by a GPR84 antagonist.

Table 1: Dose-Dependent Effect of 6-OAU on Phagocytosis of Raji Cells by BMDMs[6][10]

6-OAU Concentration (μM)	Phagocytosis Index (Mean ± SD, n=3)
0	1.00 ± 0.10
0.01	1.25 ± 0.12
0.1	1.55 ± 0.15
1	1.80 ± 0.18
10	1.60 ± 0.16

Note: Phagocytosis is normalized to the vehicle control. Higher concentrations of 6-OAU may lead to receptor desensitization and a subsequent decrease in the phagocytic response.[6][11]

Table 2: Inhibition of 6-OAU-Induced Phagocytosis by GPR84 Antagonist and Gαi Inhibitor[6] [10]

Treatment	Phagocytosis Index (Mean ± SD, n=3)
Vehicle	1.00 ± 0.09
1 μM 6-OAU	1.75 ± 0.14
1 μM 6-OAU + 10 μM GLPG1205 (GPR84 Antagonist)	1.05 ± 0.11
1 μM 6-OAU + Pertussis Toxin (Gαi inhibitor)	1.10 ± 0.12

Conclusion



The activation of GPR84 by specific agonists like 6-OAU significantly enhances macrophage phagocytosis. This effect is mediated through Gαi-dependent signaling pathways, including Akt, ERK, and NF-κB. The provided protocols offer a robust framework for investigating the prophagocytic functions of GPR84 and for screening and characterizing novel GPR84-targeting compounds for therapeutic applications. The dose-dependent nature of the response and its inhibition by specific antagonists confirm the direct involvement of GPR84 in this crucial immune function.

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